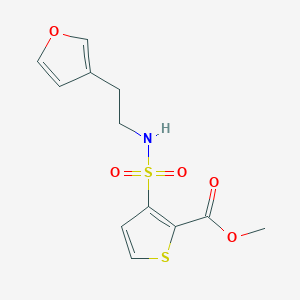

![molecular formula C15H16FN3O2 B2533725 N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448035-27-5](/img/structure/B2533725.png)

N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

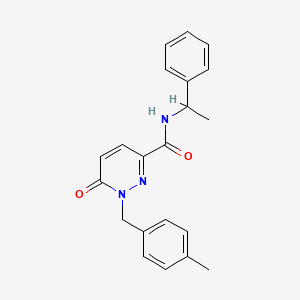

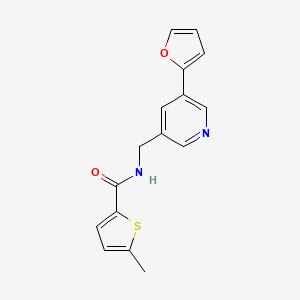

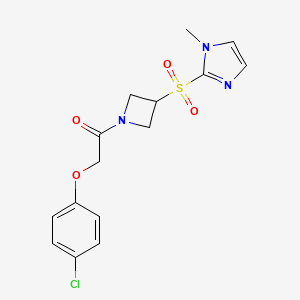

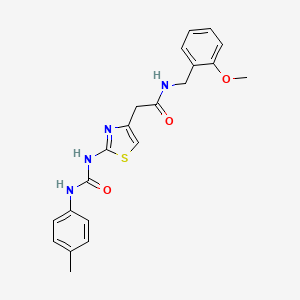

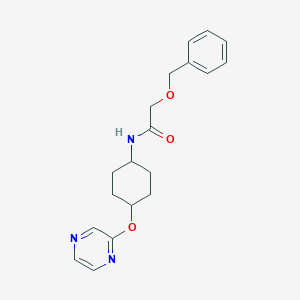

“N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound. It contains an oxazine ring, which is a heterocyclic compound containing one oxygen and one nitrogen atom . Oxazines and their derivatives have been found in many biologically active compounds .

Scientific Research Applications

Synthesis and Structural Analysis

N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, due to its complex structure, has been a subject of interest in the synthesis of fluorine-containing derivatives. The synthesis involves reactions with primary and secondary amines to form various substituted amides and pyrazolo derivatives. This process highlights the compound's utility as a precursor in creating novel compounds with potential pharmacological activities. The specific reactions and the resulting derivatives underscore the versatility and the importance of understanding the structural nuances of such compounds for further application in medicinal chemistry (Eleev et al., 2015).

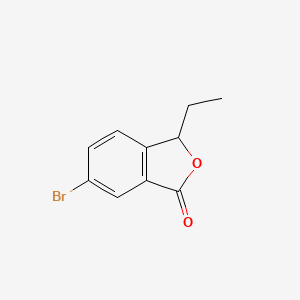

Pharmacological Potential

Research on derivatives related to N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has shown significant pharmacological potential. For instance, certain analogues synthesized from related structures have demonstrated potent anticonvulsant activities. This suggests that by exploring different modifications of the N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide structure, new therapeutic agents with potential anticonvulsant or other pharmacological effects could be developed (Kelley et al., 1995).

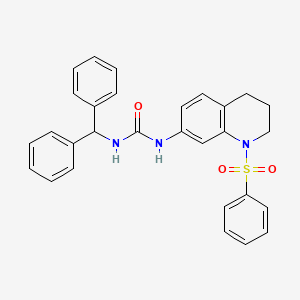

Anticancer and Antimicrobial Activities

Compounds synthesized from N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide have been evaluated for their anticancer and antimicrobial activities. The synthesis of novel pyrazolo and pyrimidine derivatives has yielded compounds with considerable chemical and pharmacological activities, including antioxidant and anticancer properties. These findings indicate the potential of such compounds in the development of new treatments for cancer and microbial infections (Mahmoud et al., 2017).

Chemical and Biological Activities

Further exploration into the chemistry of N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide and its derivatives has revealed a wide range of biological activities. This includes the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. Such studies demonstrate the compound's relevance in the search for novel antiviral agents, highlighting the importance of structural manipulation to enhance biological efficacy (Hebishy et al., 2020).

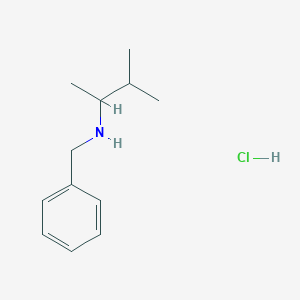

Mechanism of Action

Target of Action

Similar compounds have shown anti-proliferative effects against various human cancer cell lines .

Mode of Action

Similar compounds have been found to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave parp-1 . They also activate caspase-8, which is involved in the extrinsic apoptotic pathway .

Biochemical Pathways

Similar compounds have been found to induce apoptosis via both intrinsic and extrinsic pathways in human pancreatic cancer mia-pa-ca-2 cells .

Result of Action

Similar compounds have shown several degrees of cell proliferation inhibition .

properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c16-12-4-2-11(3-5-12)6-7-17-15(20)13-10-14-19(18-13)8-1-9-21-14/h2-5,10H,1,6-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKDAHQUJIOWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NCCC3=CC=C(C=C3)F)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2533649.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid](/img/structure/B2533659.png)

![3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid](/img/structure/B2533663.png)